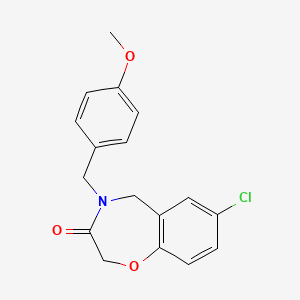
7-chloro-4-(4-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-4-(4-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a heterocyclic compound, which is a type of organic compound consisting of a ring structure containing at least two different elements. This compound has a wide range of applications in the fields of medicine, pharmacology, and chemistry. It is used as an intermediate in the synthesis of various pharmaceuticals and as a starting material for the development of new drugs. Additionally, 7-chloro-4-(4-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been found to possess a variety of biological activities, which makes it an attractive target for further research.
Wissenschaftliche Forschungsanwendungen
7-Chloro-4-(4-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been found to possess a variety of biological activities, which makes it an attractive target for further research. It has been used as a starting material for the synthesis of various pharmaceuticals, including anti-inflammatory agents and anticonvulsants. Additionally, it has been investigated for its potential anti-cancer, anti-microbial, and anti-fungal activities. Furthermore, it has been studied for its ability to modulate the activity of various enzymes and receptors, as well as its ability to interact with other molecules.
Wirkmechanismus
The exact mechanism of action of 7-chloro-4-(4-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is not yet fully understood. However, it is believed to interact with various enzymes and receptors, modulating their activity and thus affecting various physiological processes. Additionally, it has been found to possess a variety of biological activities, which suggests that it may interact with a variety of other molecules, such as proteins, nucleic acids, and lipids.
Biochemical and Physiological Effects
7-Chloro-4-(4-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been found to possess a variety of biological activities, which suggests that it may have a variety of biochemical and physiological effects. For instance, it has been found to possess anti-inflammatory, anticonvulsant, and anti-cancer activities. Additionally, it has been studied for its ability to modulate the activity of various enzymes and receptors, as well as its ability to interact with other molecules.
Vorteile Und Einschränkungen Für Laborexperimente
7-Chloro-4-(4-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has several advantages and limitations when used in laboratory experiments. One of the main advantages of using this compound is its availability, as it can be easily synthesized in the laboratory. Additionally, it has a wide range of applications in the fields of medicine, pharmacology, and chemistry, making it an attractive target for further research. However, there are some limitations to using this compound in laboratory experiments, such as its potential toxicity and the possibility of cross-reactivity with other compounds.
Zukünftige Richtungen
The potential applications of 7-Chloro-4-(4-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one are vast, and there are many future directions that can be explored. For instance, further research can be conducted to explore its potential anti-cancer, anti-microbial, and anti-fungal activities. Additionally, its ability to modulate the activity of various enzymes and receptors can be further studied, as well as its ability to interact with other molecules. Furthermore, its potential as a starting material for the synthesis of various pharmaceuticals can be further investigated. Finally, its potential toxicity and the possibility of cross-reactivity with other compounds should be studied in order to ensure its safe use in laboratory experiments.
Synthesemethoden
7-Chloro-4-(4-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can be synthesized via a three-step process. The first step involves the reaction of 4-methoxybenzyl chloride with sodium hydroxide in an aqueous solution to produce 4-methoxybenzyl alcohol. The second step involves the reaction of the alcohol with chloroacetic acid in an aqueous solution to produce 7-chloro-4-(4-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one. The third step involves the reaction of the compound with sodium hydroxide in an aqueous solution to produce the desired product.
Eigenschaften
IUPAC Name |
7-chloro-4-[(4-methoxyphenyl)methyl]-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-21-15-5-2-12(3-6-15)9-19-10-13-8-14(18)4-7-16(13)22-11-17(19)20/h2-8H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJPERKPBMEDEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC3=C(C=CC(=C3)Cl)OCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-4-(4-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

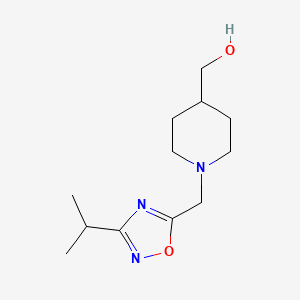
![N-(3-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
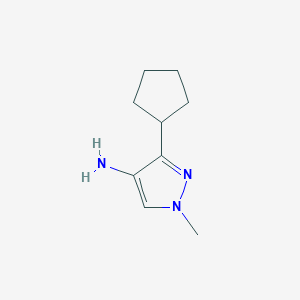
![4-[5-(2-hydroxyphenyl)-3-{3-[(methylsulfonyl)amino]phenyl}-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2996033.png)
![6-Chloro-3-(3,4-dichlorobenzyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B2996035.png)
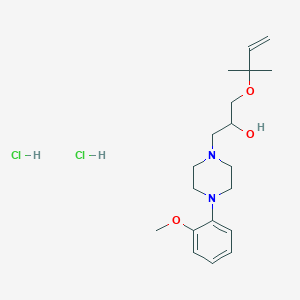
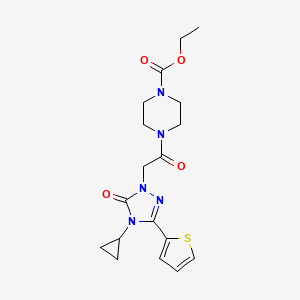
![[4-[(Z)-2-Cyano-3-(octylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2996041.png)
![ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2996042.png)

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-phenylcyclobutane-1-carboxylic acid](/img/structure/B2996046.png)
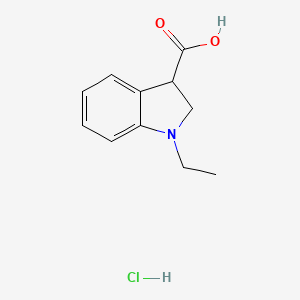
![N-(2-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2996048.png)
![5-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2996050.png)